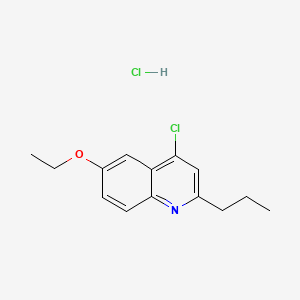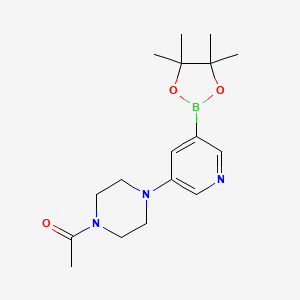
3-(3,5-Dimethylphenyl)-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,5-Dimethylphenylboronic acid” is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . It has been used in Suzuki–Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed Suzuki–Miyaura coupling reactions . For instance, “3,5-Dimethylphenylboronic acid” can be used as a reactant in these reactions .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For example, “3,5-Dimethylphenylboronic acid” has an average mass of 149.983 Da and a mono-isotopic mass of 150.085205 Da .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of formally nucleophilic organic groups from boron to palladium .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, “3,5-Dimethylphenylboronic acid” has a molecular formula of C8H11BO2 .
Aplicaciones Científicas De Investigación
Environmental Fate of Parabens
Parabens, chemically related to benzoic acid derivatives, are widely used as preservatives in consumer products. Their occurrence, fate, and behavior in aquatic environments have been extensively reviewed. Despite treatments that effectively remove them from wastewater, parabens persist at low concentration levels in effluents and are ubiquitous in surface water and sediments. This persistence highlights the environmental footprint of synthetic compounds and underscores the need for monitoring and managing their release into ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Activities of Gallic Acid
Gallic acid, a naturally occurring benzoic acid derivative, has garnered interest for its anti-inflammatory properties. It serves as an example of how derivatives of benzoic acid can exhibit significant pharmacological activities. The review of gallic acid's pharmacological activities and mechanisms of action in inflammatory diseases provides a template for exploring the potential health applications of structurally related compounds (Bai et al., 2020).
Analytical Methods in Antioxidant Activity
Understanding the antioxidant capacity of compounds is crucial in evaluating their potential health benefits. A review of analytical methods used in determining antioxidant activity, including those applicable to benzoic acid derivatives, offers insights into the assessment of their reactivity and stability. These methodologies are foundational in evaluating the health implications of various compounds, including potential derivatives of "3-(3,5-Dimethylphenyl)-2-methylbenzoic acid" (Munteanu & Apetrei, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3,5-dimethylphenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-10-7-11(2)9-13(8-10)14-5-4-6-15(12(14)3)16(17)18/h4-9H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHYENBSUVGRBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C(=CC=C2)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689016 |
Source


|
| Record name | 2,3',5'-Trimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenyl)-2-methylbenzoic acid | |
CAS RN |
1261892-78-7 |
Source


|
| Record name | 2,3',5'-Trimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

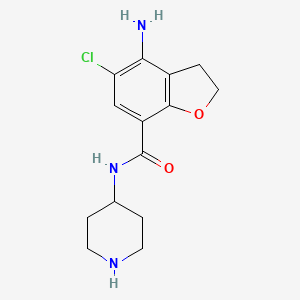
![2-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B599118.png)
![7-Methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B599119.png)
![7'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B599120.png)


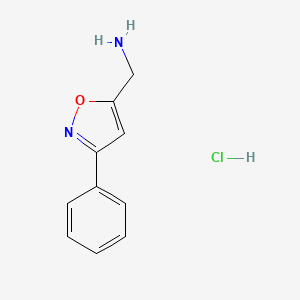


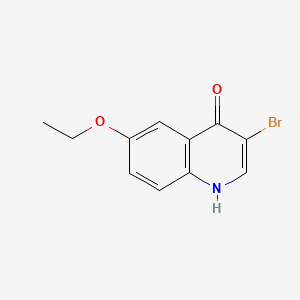
![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride](/img/structure/B599133.png)

